molecular formula C21H25BrN4O5S B12029551 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide

2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12029551
M. Wt: 525.4 g/mol
InChI Key: BWLVWVDYRQXEBK-OEAKJJBVSA-N
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Preparation Methods

The synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps :

    Formation of the piperazine ring: This step involves the reaction of a suitable amine with a dihaloalkane to form the piperazine ring.

    Introduction of the bromophenyl group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromophenyl halide reacts with the piperazine ring.

    Sulfonylation: The sulfonyl group is added to the bromophenyl-piperazine intermediate through a sulfonylation reaction using a sulfonyl chloride.

    Formation of the hydrazide: The final step involves the reaction of the sulfonylated intermediate with a hydrazine derivative to form the acetohydrazide.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects through the following mechanisms:

    Inhibition of enzyme activity: It may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Interaction with DNA/RNA: The compound may bind to DNA or RNA, interfering with their replication and transcription processes.

    Modulation of signaling pathways: It may affect various signaling pathways within cells, leading to changes in cell behavior and function.

Comparison with Similar Compounds

2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as :

  • 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
  • 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
  • 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C21H25BrN4O5S

Molecular Weight

525.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25BrN4O5S/c1-30-18-5-8-20(31-2)16(13-18)14-23-24-21(27)15-25-9-11-26(12-10-25)32(28,29)19-6-3-17(22)4-7-19/h3-8,13-14H,9-12,15H2,1-2H3,(H,24,27)/b23-14+

InChI Key

BWLVWVDYRQXEBK-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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